1-Nicotinoyl-4-phenyl-2-pyrrolidinone
Description
The compound 1-Nicotinoyl-4-phenyl-2-pyrrolidinone is a heterocyclic organic molecule featuring a pyrrolidinone core substituted with a nicotinoyl group at the 1-position and a phenyl group at the 4-position.
Properties
CAS No. |
137427-83-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-phenyl-1-(pyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-14(12-5-2-1-3-6-12)11-18(15)16(20)13-7-4-8-17-10-13/h1-8,10,14H,9,11H2 |
InChI Key |
XDIBPFPBFNGMGH-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CN(C1=O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
solubility |
34.8 [ug/mL] |
Synonyms |
1-Nicotinoyl-4-phenyl-2-pyrrolidinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, it describes a co-crystal complex: 1-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]pyrrolidin-2-one and 5-methyl-4-nitro-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one in a 1:1 ratio. Below is an analysis of this compound compared to other nitro-substituted pyrazolones:
Table 1: Comparison of Nitro-Substituted Pyrazolones
Key Observations:
Structural Differences: The co-crystal in includes a pyrrolidinone derivative linked via an alkyne-pyrrolidine chain, which may enhance solubility or crystallinity compared to simpler nitro-pyrazolones.
Polar Surface Area (PSA) : The PSA of 142.5 Ų () suggests moderate polarity, which could influence bioavailability or material stability.
Nitro Group Impact: The presence of two nitro groups in the co-crystal may increase oxidative reactivity but reduce thermal stability compared to mono-nitro analogs like CAS 550-74-3 .
Critical Limitations of the Evidence
Data Gaps: No experimental data (e.g., spectroscopic, thermodynamic, or pharmacological) are available for the compounds mentioned.
Source Diversity : All information originates from a single platform (chem960.com ), which lacks peer-reviewed or independent validation.
Recommendations for Further Research
To address the query effectively, additional authoritative sources are required, such as:
- PubMed or SciFinder entries detailing 1-Nicotinoyl-4-phenyl-2-pyrrolidinone.
- Patent databases for synthetic routes or applications.
- Comparative studies on pyrrolidinone derivatives in medicinal chemistry.
Preparation Methods
Condensation-Addition-Hydrogenation Cascade (CN105153006A)
The Chinese patent CN105153006A outlines a six-step cascade to synthesize 4-phenyl-2-pyrrolidinone from benzaldehyde and nitromethane. Key stages include:
-
Condensation : Benzaldehyde and nitromethane undergo base-catalyzed condensation (NaOH, methanol, 15°C) to form β-nitrostyrene (85–90% yield).
-
Michael Addition : β-Nitrostyrene reacts with diethyl malonate under triethylamine catalysis (30–40°C, 3 hr) to yield α-methoxycarbonyl-β-phenyl-γ-nitro-butyric acid methyl ester (78–82% yield).
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C, methanol) reduces the nitro group to an amine, forming α-methoxycarbonyl-β-phenyl-γ-aminobutyric acid methyl ester (91% yield).
-
Cyclization : Refluxing in toluene induces intramolecular amidation, producing 4-phenyl-2-pyrrolidinone (99% HPLC purity, 75–78% yield).
Advantages : High atom economy, recoverable solvents, and mild conditions.
Limitations : Multi-step purification requirements and moderate overall yield (≈65%).
Diethyl Malonate–Nitroketone Condensation Route (CN112608267A)
Patent CN112608267A describes a streamlined approach using diethyl malonate and 2-nitro-1-phenylethylketone:
-
Condensation : Lewis base-mediated (e.g., butyllithium, THF) coupling forms a nitro-substituted intermediate (Intermediate 1, 88% yield).
-
Hydrogenation-Decarboxylation : Pd-C catalyzed hydrogenation (methanol, 25°C) followed by NaOH-mediated decarboxylation (ethanol, 80–85°C) yields 4-phenyl-2-pyrrolidinone (87% over two steps).
Advantages : Fewer steps, higher functional group tolerance.
Limitations : Requires specialized nitroketone precursors and controlled decarboxylation conditions.
Regioselective Acylation at the 1-Position
Nicotinoyl Chloride-Mediated Acylation
Building on methods for analogous compounds (e.g., 1-acetyl-2-pyrrolidone), the 1-position nitrogen of 4-phenyl-2-pyrrolidinone undergoes nucleophilic acylation with nicotinoyl chloride:
-
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane or THF.
-
Base : Triethylamine or DMAP (catalytic).
-
Temperature : 0–25°C, 12–24 hr.
-
-
Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexanes), and recrystallization (ethanol/water) yield 1-nicotinoyl-4-phenyl-2-pyrrolidinone (≈70–75% purity, 60–65% isolated yield).
Challenges : Competing O-acylation or N-oxidation side products necessitate rigorous moisture control and inert atmospheres.
In Situ Activation of Nicotinic Acid
Alternative protocols employ carbodiimide-mediated (EDC/HOBt) activation of nicotinic acid in DMF:
-
Coupling : 4-Phenyl-2-pyrrolidinone reacts with in situ-generated nicotinoyl imidazolide (2 eq, 25°C, 48 hr).
Advantages : Avoids handling moisture-sensitive acid chlorides.
Limitations : Lower yields due to competing hydrolysis.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Regioselectivity Control
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